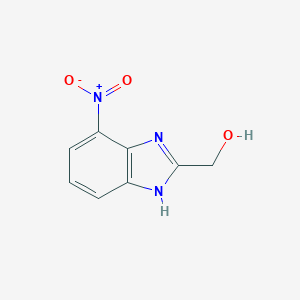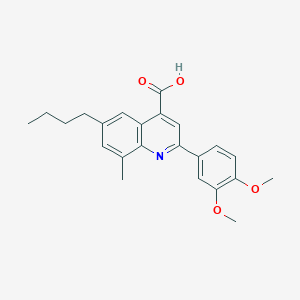![molecular formula C7H6N4O2 B071998 4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid CAS No. 1488-48-8](/img/structure/B71998.png)
4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid involves several key steps, starting from the reaction of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate, leading to various substituted amino pyrrolopyrimidine derivatives with fungicidal properties (Tumkevicius, Urbonas, & Vainilavicius, 2000). This process highlights the chemical versatility and the potential for generating a wide array of derivatives from a core structure for further application in scientific research.
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidine derivatives has been extensively studied, revealing insights into their crystalline forms and supramolecular architecture. For example, the study of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid showcases the significance of hydrogen-bonding interactions and π-π stacking in determining the molecular arrangement and stability of these compounds (Canfora, Pillet, Espinosa, & Ruisi, 2010). Such analyses are essential for understanding the chemical behavior and reactivity of pyrrolopyrimidine derivatives.
Chemical Reactions and Properties
Pyrrolopyrimidine derivatives undergo various chemical reactions, leading to a diverse range of functional groups and structural motifs. The reaction of pyrrolopyrimidine derivatives with amines, alcohols, and boronic acids has been explored to generate cocrystals and other complex structures, illustrating the compound's reactivity and potential for forming structurally diverse derivatives with varying chemical properties (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).
Wissenschaftliche Forschungsanwendungen
Catalytic Applications and Synthetic Pathways
The synthesis and applications of pyrrolo[2,3-d]pyrimidine derivatives are of great interest in medicinal and pharmaceutical industries. These compounds serve as key precursors for a wide range of bioactive molecules. A review by Parmar et al. (2023) highlights the importance of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds. The study discusses various synthetic pathways employing organocatalysts, metal catalysts, and green solvents, emphasizing the role of these compounds in developing lead molecules for medicinal applications Parmar, Vala, & Patel, 2023.
Biological and Medicinal Significance
Research on pyrimidine and its derivatives, including pyrrolo[2,3-d]pyrimidine, shows extensive biological and pharmacological activities. For instance, pyrimidines are crucial for their anti-inflammatory, anticancer, and antimicrobial properties. Rashid et al. (2021) summarize the synthesis, anti-inflammatory activities, and structure-activity relationships of pyrimidine derivatives, offering insights into their potential as anti-inflammatory agents with minimal toxicity Rashid et al., 2021.
Chemical and Physicochemical Studies
The versatility of pyrimidine derivatives in synthesizing heterocyclic compounds is well-documented. Negri, Kascheres, and Kascheres (2004) discuss the preparation, reactivity, and biological activity of enaminoketones and enaminothiones, emphasizing their utility in generating a variety of heterocyclic compounds, including pyrrolo[2,3-d]pyrimidines. These compounds serve as essential intermediates for producing biologically significant molecules, showcasing the broad applicability of pyrimidine derivatives in chemical synthesis Negri, Kascheres, & Kascheres, 2004.
Wirkmechanismus
Target of Action
The primary target of 4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
This compound acts as an ATP-competitive inhibitor, providing nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . It binds to PKB, preventing it from phosphorylating its substrates and thus inhibiting its activity .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . PKB is a downstream component in this pathway. The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This compound inhibits PKB, disrupting this pathway and affecting cell proliferation and survival .
Pharmacokinetics
While the compound is active in cellular assays, compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . It has the potential to be used as an antitumor agent due to its ability to inhibit PKB .
Biochemische Analyse
Biochemical Properties
PKB is an important component of intracellular signaling pathways regulating growth and survival . The compound interacts with PKB in an ATP-competitive manner, providing nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Cellular Effects
In cellular assays, 4-Amino-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid has shown to modulate biomarkers of signaling through PKB . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its effects on PKB signaling can lead to changes in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to PKB, leading to the inhibition of the kinase . This results in changes in gene expression and impacts various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . The compound undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . Its effects on PKB signaling and cellular function can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . At well-tolerated doses, the compound has been shown to strongly inhibit the growth of human tumor xenografts in nude mice .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its role as an inhibitor of PKB . The compound interacts with PKB in the phosphatidylinositol-3 kinase (PI3K) signaling pathway .
Transport and Distribution
Given its role as a PKB inhibitor, it is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound is also yet to be fully determined. Its role in the PI3K-PKB signaling pathway suggests that it may be localized to areas of the cell where this pathway is active .
Eigenschaften
IUPAC Name |
4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-5-4-3(7(12)13)1-9-6(4)11-2-10-5/h1-2H,(H,12,13)(H3,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJHZSFLBFVOKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569941 |
Source


|
| Record name | 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1488-48-8 |
Source


|
| Record name | 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol](/img/structure/B71919.png)




![(E)-but-2-enedioic acid;[2-[3-(4-chlorophenyl)propyl]-2,4,4-trimethyl-1,3-oxazolidin-3-yl]-imidazol-1-ylmethanone](/img/structure/B71931.png)
![3-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]propanoic acid](/img/structure/B71936.png)

![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B71942.png)




